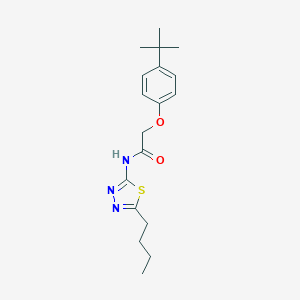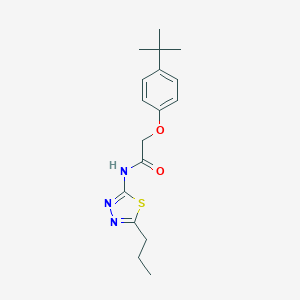![molecular formula C24H22Cl2F3NO3 B284654 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling pathways. This blockade leads to a reduction in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity and enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue or organ system being studied. In the central nervous system, this compound has been shown to increase wakefulness and arousal, enhance cognitive function, and reduce the severity of seizures. In the cardiovascular system, this compound has been shown to reduce blood pressure and heart rate, as well as attenuate the effects of ischemia-reperfusion injury. In the immune system, this compound has been shown to modulate inflammatory responses and reduce tissue damage in models of autoimmune disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life, its potential for off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the role of adenosine A1 receptors in the pathophysiology of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a therapeutic agent for cardiovascular disease, particularly in the context of ischemia-reperfusion injury. Additionally, there is ongoing research into the development of new compounds that target adenosine receptors with greater selectivity and efficacy than this compound.
Métodos De Síntesis
The synthesis of 3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, including the reaction of 2,4-dichlorophenylacetonitrile with 2-ethyl-1-piperidinemethanol to form the corresponding imine. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one in the presence of trifluoroacetic acid to yield this compound. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator in the central nervous system and as a signaling molecule in peripheral tissues. Adenosine A1 receptors are widely distributed throughout the body and play a key role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propiedades
Fórmula molecular |
C24H22Cl2F3NO3 |
|---|---|
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H22Cl2F3NO3/c1-2-14-5-3-4-10-30(14)12-17-19(31)9-8-16-21(32)20(15-7-6-13(25)11-18(15)26)23(24(27,28)29)33-22(16)17/h6-9,11,14,31H,2-5,10,12H2,1H3 |
Clave InChI |
LROMKLJNYUXANC-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
SMILES canónico |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)





